molecular formula C14H13N3O2 B6443120 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine CAS No. 2640971-31-7

2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine

Cat. No.: B6443120
CAS No.: 2640971-31-7
M. Wt: 255.27 g/mol
InChI Key: HJMDJJIDKGPZFG-UHFFFAOYSA-N
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Description

2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an azetidine ring and a benzodioxole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.

    Attachment of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole group to the pyrimidine core, often through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzodioxole moiety.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-1-yl)-5-phenylpyrimidine: Similar structure but lacks the benzodioxole moiety.

    2-(pyrrolidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine: Contains a pyrrolidine ring instead of an azetidine ring.

    5-(2H-1,3-benzodioxol-5-yl)-2-methylpyrimidine: Features a methyl group instead of the azetidine ring.

Uniqueness

The presence of both the azetidine ring and the benzodioxole moiety in 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-(1,3-benzodioxol-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-4-17(5-1)14-15-7-11(8-16-14)10-2-3-12-13(6-10)19-9-18-12/h2-3,6-8H,1,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMDJJIDKGPZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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